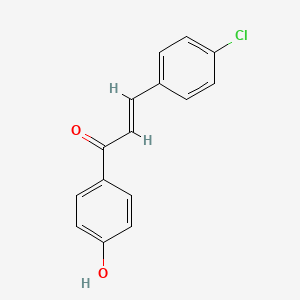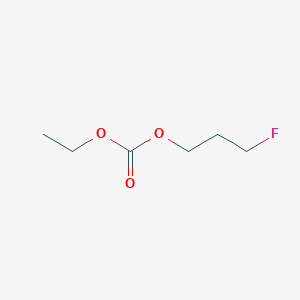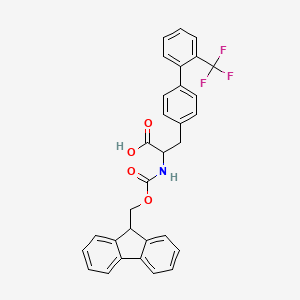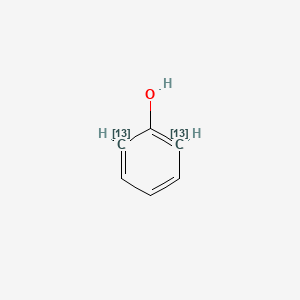
1,2,4-Oxadiazole-5-acetic acid, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Oxadiazole-5-acetic acid, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-, ethyl ester is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a benzodioxin moiety, which is a fused ring system containing both benzene and dioxin rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Oxadiazole-5-acetic acid, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-, ethyl ester typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the Benzodioxin Moiety: This step may involve the reaction of the oxadiazole intermediate with a suitable benzodioxin precursor under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvents, and controlled reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Oxadiazole-5-acetic acid, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1,2,4-Oxadiazole-5-acetic acid, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-, ethyl ester would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Benzodioxin Derivatives: Compounds with the benzodioxin moiety but different functional groups.
Uniqueness
The uniqueness of 1,2,4-Oxadiazole-5-acetic acid, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-, ethyl ester lies in its specific combination of the oxadiazole and benzodioxin moieties, which may confer unique chemical and biological properties.
Propriétés
Numéro CAS |
662138-24-1 |
|---|---|
Formule moléculaire |
C14H14N2O5 |
Poids moléculaire |
290.27 g/mol |
Nom IUPAC |
ethyl 2-[3-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,2,4-oxadiazol-5-yl]acetate |
InChI |
InChI=1S/C14H14N2O5/c1-2-18-13(17)7-12-15-14(16-21-12)11-8-19-9-5-3-4-6-10(9)20-11/h3-6,11H,2,7-8H2,1H3 |
Clé InChI |
INYAIHSYQMHNPI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=NC(=NO1)C2COC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylpentanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12084055.png)
![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol](/img/structure/B12084061.png)

![2-[[1-Carboxy-5-[[4-[2-[[3-carboxy-1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12084067.png)

![1-[(2R,3R,4R,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione](/img/structure/B12084070.png)


![9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde](/img/structure/B12084088.png)


![Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]-](/img/structure/B12084123.png)


